molecular formula C8H13BrN2O2 B12924825 5-Bromo-1-butyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 709-18-2

5-Bromo-1-butyldihydropyrimidine-2,4(1h,3h)-dione

カタログ番号: B12924825
CAS番号: 709-18-2
分子量: 249.10 g/mol
InChIキー: ZFJCGVGFWCJVBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-butyldihydropyrimidine-2,4(1H,3H)-dione is a brominated derivative of the dihydropyrimidine-2,4(1H,3H)-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery . This core heterocyclic system is a key building block in nucleic acids and is known for its diverse pharmacological potential . The introduction of a bromine atom at the 5-position, as seen in analogous compounds like Bromacil (5-bromo-3-sec-butyl-6-methyluracil), is a common strategy to modify the electronic properties, lipophilicity, and bioactivity of the molecule . The specific n-butyl substitution on the nitrogen atom is a structural modification that can be explored to fine-tune the compound's properties and interaction with biological targets. Compounds based on the dihydropyrimidine core have been extensively studied and shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties . The brominated pyrimidinedione scaffold, in particular, serves as a valuable intermediate for further synthetic elaboration in the development of novel therapeutic agents. Researchers can utilize this compound as a key precursor in organic synthesis, for exploring structure-activity relationships (SAR), or in biochemical assays to investigate its mechanism of action and potential research applications. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

709-18-2

分子式

C8H13BrN2O2

分子量

249.10 g/mol

IUPAC名

5-bromo-1-butyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H13BrN2O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h6H,2-5H2,1H3,(H,10,12,13)

InChIキー

ZFJCGVGFWCJVBW-UHFFFAOYSA-N

正規SMILES

CCCCN1CC(C(=O)NC1=O)Br

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

  • Substituent Effects on Lipophilicity :
    The butyl group in the target compound increases its hydrophobicity compared to the methyl analog (logP ~1.5 vs. ~0.8 estimated). This may reduce water solubility but improve membrane permeability in biological systems .
  • Reactivity Trends: Substituents on the pyrimidinedione ring significantly alter reactivity. For example, 3-azidoquinoline-2,4(1H,3H)-dione analogs undergo unexpected de-azidation during Staudinger reactions instead of forming amines, a behavior attributed to steric and electronic effects of substituents . The bulky butyl group in the target compound may similarly influence reaction pathways.
  • Biological Activity: Bromacil’s branched alkyl chain (1-methylpropyl) enhances soil adsorption and persistence, while the straight-chain butyl group in the target compound might favor different degradation profiles . Dimethirimol’s dimethylamino group enables systemic fungicidal action, highlighting how functional group variation tailors bioactivity .

Research Findings and Implications

  • Synthetic Challenges :
    Alkyl substituents like butyl require careful optimization in synthesis. For instance, nucleophilic substitution at N1 may compete with bromination at C5, necessitating controlled reaction conditions .
  • Potential Applications: While bromacil and dimethirimol are established agrochemicals, the target compound’s bromine and butyl groups suggest investigational use in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or pesticide development.

準備方法

Bromination of Uracil or Hydroxypyrimidine

  • Method: Direct bromination of uracil or 2-hydroxypyrimidine using hydrobromic acid (HBr) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) under controlled temperature conditions (around 30 °C) leads to selective bromination at the 5-position.
  • Reaction Conditions: For example, mixing 2-hydroxypyrimidine with 50% hydrobromic acid and 50% hydrogen peroxide, maintaining the reaction at 30 °C for 14 hours, yields 5-bromo-2-hydroxypyrimidine with high efficiency.
  • Yield and Purity: Yields can reach approximately 96%, with purity exceeding 98% as confirmed by HPLC analysis.
  • Advantages: This one-step bromination method is efficient, minimizes pollution, and improves raw material utilization.

N1-Butylation of 5-Bromouracil

After obtaining 5-bromouracil, the next critical step is the alkylation at the N1 position to introduce the butyl group, forming 5-bromo-1-butyldihydropyrimidine-2,4(1H,3H)-dione.

Alkylation Procedure

  • Reagents: 5-bromouracil is reacted with an appropriate butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate the nucleophilic substitution.
  • Conditions: The reaction is typically carried out at elevated temperatures (50–80 °C) for several hours to ensure complete alkylation.
  • Mechanism: The base deprotonates the N1 nitrogen of 5-bromouracil, generating a nucleophile that attacks the alkyl halide, resulting in N1-butyl substitution.
  • Purification: The product is isolated by crystallization or chromatographic methods.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Bromination of 2-hydroxypyrimidine 50% HBr, 50% H2O2, 30 °C, 14 h ~96 High purity (98.4%), one-step efficient method
N1-Butylation of 5-bromouracil Butyl halide, K2CO3 or NaH, DMF/DMSO, 50–80 °C, several hours Variable (typically high) Requires careful control to avoid side reactions
Metal complexation (optional) 5-bromouracil, metal salts, pH 10, 65 °C, 5 h N/A Provides coordination insights, not direct synthesis

Research Findings and Analytical Data

  • Melting Point: 5-bromouracil melts around 165.85 °C (predicted), while metal complexes show higher melting points (e.g., Mn complex at 340 °C), indicating increased stability upon coordination.
  • Spectroscopy: IR and ^1H NMR confirm the substitution pattern and coordination modes. Alkylation shifts characteristic N-H signals and introduces alkyl chain resonances.
  • Thermal Analysis: Thermogravimetric analysis (TGA) of metal complexes shows decomposition to metal oxides, confirming complex formation.
  • Purity and Yield: High-performance liquid chromatography (HPLC) and elemental analysis confirm the high purity and stoichiometry of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1-butyldihydropyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of dihydropyrimidine derivatives typically employs modified Biginelli reactions. For example, a related compound (methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) was synthesized using 5-bromo-2-hydroxybenzaldehyde, yielding 72% under optimized conditions (DMSO, reflux) . To optimize synthesis:

  • Catalyst screening : Test Brønsted acids (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
  • Temperature control : Monitor reflux temperatures (80–120°C) to avoid decomposition.
  • Progress monitoring : Use TLC or HPLC to track reaction completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H NMR : Compare chemical shifts (δ) with literature values (e.g., δ 2.27 for CH₃ groups in dihydropyrimidines) .
  • Elemental analysis : Validate empirical formulas (e.g., C₁₃H₁₃N₂O₄Br requires C: 45.77%, H: 3.84%, N: 8.21%) .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., torsion angles and bond lengths from single-crystal studies) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test in DMSO, DMF, or methanol (common solvents for dihydropyrimidines). Pre-saturate solvents to avoid recrystallization during biological assays .
  • Stability :
  • pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the dihydropyrimidine ring.
  • Light and temperature : Store in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine ¹H/¹³C NMR, IR (e.g., C=O stretches at 1680 cm⁻¹), and HRMS for consistency .
  • X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., confirming substituent positions via crystallographic data) .
  • Dynamic NMR : Investigate tautomerism or conformational flexibility if signals split (e.g., NH protons at δ 9.20–10.01) .

Q. What strategies enhance the antimicrobial activity of 5-Bromo-1-butyldihydropyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer :

  • Derivatization : Introduce bioisosteres (e.g., thiazole or thieno groups) to improve lipophilicity and target binding .
  • Structure-activity relationship (SAR) : Test substituents at positions 1, 3, and 5 (e.g., alkyl chains or aryl groups) .
  • In vitro assays : Compare MIC values against Gram-positive bacteria (e.g., Staphylococcus aureus) using reference drugs like streptomycin .

Q. How to design experiments to study regioselectivity in substitution reactions involving this compound?

  • Methodological Answer :

  • Steric/electronic analysis : Use DFT calculations to predict reactive sites (e.g., bromine substitution at position 5 directs electrophilic attacks) .
  • Competitive reactions : Perform parallel reactions with regioisomeric substrates (e.g., 5-bromo vs. 6-bromo analogs) .
  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., temp, catalyst loading) to identify dominant pathways .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to enzymes (e.g., dihydrofolate reductase) using AutoDock or Schrödinger .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to optimize purification techniques for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • Column chromatography : Employ silica gel (hexane/ethyl acetate gradients) for challenging separations .
  • HPLC : Apply C18 columns with acetonitrile/water mobile phases for final polishing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。